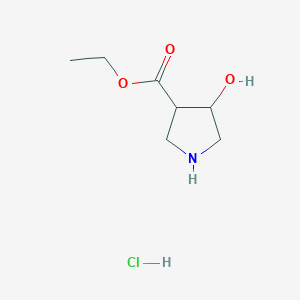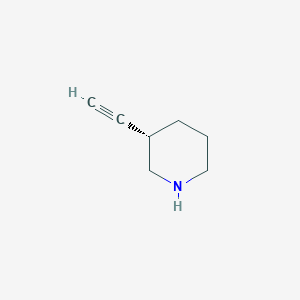
(S)-3-Ethynylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Ethynylpiperidine is a chiral compound featuring a piperidine ring with an ethynyl group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Ethynylpiperidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable piperidine derivative.
Ethynylation: The ethynyl group is introduced using reagents such as ethynyl lithium or ethynyl magnesium bromide under controlled conditions.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Ethynylation: Utilizing large reactors and optimized conditions to ensure high yield and purity.
Automated Chiral Resolution: Employing automated systems for the efficient separation of enantiomers.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Ethynylpiperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions vary depending on the electrophile, but typically involve the use of strong bases or acids.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Saturated piperidine derivatives.
Substitution Products: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
(S)-3-Ethynylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-Ethynylpiperidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: The exact pathways depend on the specific application but may include modulation of neurotransmitter systems or inhibition of specific enzymes.
Comparison with Similar Compounds
®-3-Ethynylpiperidine: The enantiomer of (S)-3-Ethynylpiperidine, with different biological activity.
3-Ethynylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
3-Ethynylpiperazine: Another similar compound with a piperazine ring.
Uniqueness: this compound is unique due to its specific chiral configuration and the presence of the ethynyl group, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H11N |
|---|---|
Molecular Weight |
109.17 g/mol |
IUPAC Name |
(3S)-3-ethynylpiperidine |
InChI |
InChI=1S/C7H11N/c1-2-7-4-3-5-8-6-7/h1,7-8H,3-6H2/t7-/m1/s1 |
InChI Key |
PJNBXBSBAMXYKY-SSDOTTSWSA-N |
Isomeric SMILES |
C#C[C@@H]1CCCNC1 |
Canonical SMILES |
C#CC1CCCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


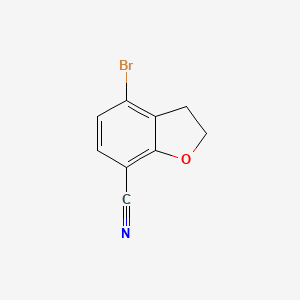
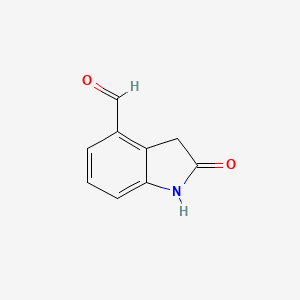
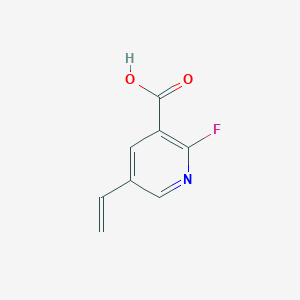
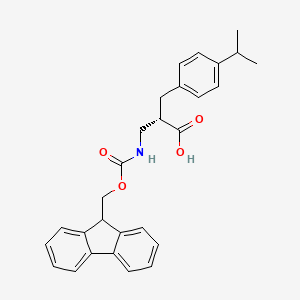
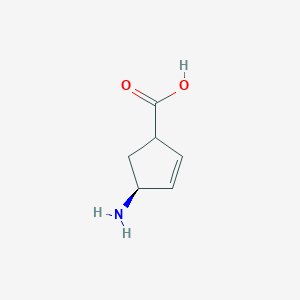

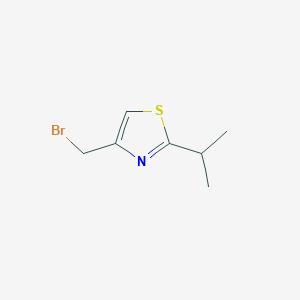
![2-[[2-(4-Chloro-3-methylphenyl)-2-oxoethyl]thio]-4-hydroxy-6-(2-thienyl)pyrimidine-5-carbonitrile](/img/structure/B12962616.png)

![tert-Butyl N-tert-butoxycarbonyl-N-[4-(hydroxymethyl)-2-pyridyl]carbamate](/img/structure/B12962623.png)
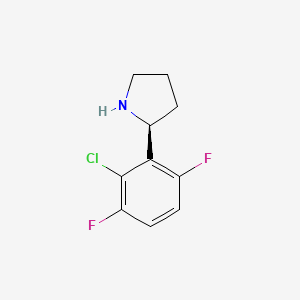
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylic acid](/img/structure/B12962626.png)
![2-[2-(Cyclopentyloxy)naphthalen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12962633.png)
